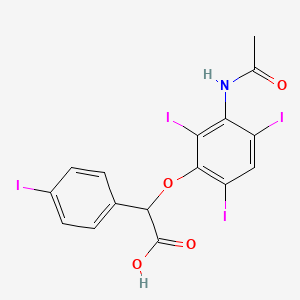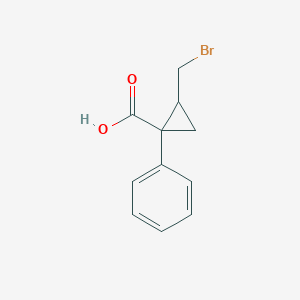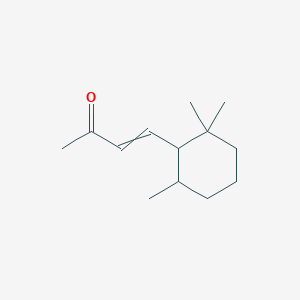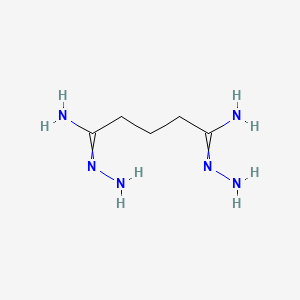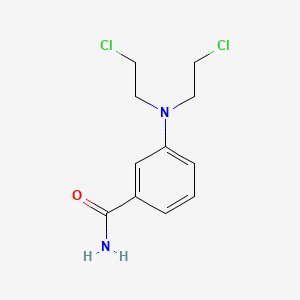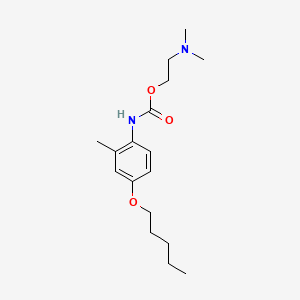![molecular formula C14H24N4 B13761503 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci) is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using microwave-assisted methods or conventional heating methods . The microwave-assisted method offers the advantage of shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using scalable catalysts and reaction conditions that ensure high yield and purity.
化学反応の分析
Types of Reactions
Pyrazolo[3,4-b]azepines undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the ring.
科学的研究の応用
Pyrazolo[3,4-b]azepines have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as intermediates in chemical synthesis.
作用機序
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets and pathways. These compounds can inhibit the growth of certain bacteria by interfering with their metabolic processes . Additionally, their antioxidant properties are attributed to their ability to scavenge free radicals and prevent oxidative damage.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: Similar in structure but contains a pyridine ring instead of an azepine ring.
Pyrazolo[3,4-b]benzazepine: Contains a benzene ring fused to the azepine ring.
Dipyrazolo[3,4-b4’,3’-f]azepines: Contains two pyrazole rings fused to the azepine ring.
Uniqueness
Pyrazolo[3,4-b]azepines are unique due to their specific ring structure and the presence of a piperidinylmethyl group. This structural uniqueness contributes to their distinct chemical and biological properties, making them valuable in various research and industrial applications.
特性
分子式 |
C14H24N4 |
|---|---|
分子量 |
248.37 g/mol |
IUPAC名 |
1-methyl-3-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-14-12(7-3-4-8-15-14)13(16-17)11-18-9-5-2-6-10-18/h15H,2-11H2,1H3 |
InChIキー |
BYDDEHLWKZAAQE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCCCN2)C(=N1)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



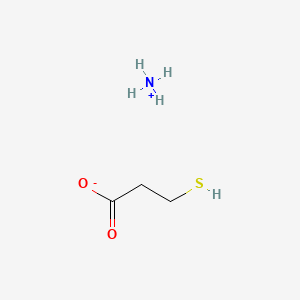
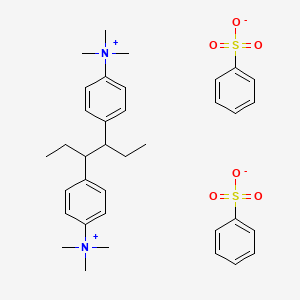
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
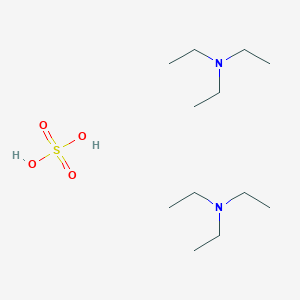
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
